BenchChemオンラインストアへようこそ!

Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate

Medicinal Chemistry Building Blocks Procurement

Methyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate (CAS 1375064-54-2) is a synthetic 3,5-disubstituted isoxazole derivative characterized by a methyl ester at the 3-position and a 4-isopropylphenyl group at the 5-position of the heterocyclic ring. With a molecular formula of C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the development of antitubercular agents and anti-inflammatory therapeutics.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 1375064-54-2
Cat. No. B2382774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
CAS1375064-54-2
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC
InChIInChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-8-12(15-18-13)14(16)17-3/h4-9H,1-3H3
InChIKeyHWLJIBJSSAAPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate (CAS 1375064-54-2): A High-Potency Isoxazole Scaffold for Antitubercular Lead Optimization


Methyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate (CAS 1375064-54-2) is a synthetic 3,5-disubstituted isoxazole derivative characterized by a methyl ester at the 3-position and a 4-isopropylphenyl group at the 5-position of the heterocyclic ring. With a molecular formula of C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the development of antitubercular agents and anti-inflammatory therapeutics . The isoxazole core is a privileged scaffold recognized for conferring metabolic stability and favorable pharmacokinetic properties, while the 4-isopropylphenyl substituent introduces steric bulk and lipophilic character (XLogP3: 3.3) that differentiate it from simpler 5-aryl analogs . Vendor specifications indicate typical purity of >97% (HPLC), with the compound available in quantities from 250 mg to 5 g for research and early development use .

Why Generic Isoxazole-3-Carboxylate Analogs Cannot Substitute for Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate in Structure-Activity Studies


Within the 5-aryl-isoxazole-3-carboxylate class, the nature of the 4-substituent on the phenyl ring profoundly influences antitubercular potency, cytotoxicity profile, and target engagement as established through systematic SAR campaigns [1]. The 4-isopropyl group confers a unique combination of steric volume (comparable to a sec-butyl group) and moderate lipophilicity that is not replicated by 4-methyl, 4-fluoro, 4-chloro, or unsubstituted phenyl analogs. Published SAR data for the 3-isoxazolecarboxylic acid ester series against Mycobacterium tuberculosis H37Rv demonstrate that subtle changes in the 5-aryl substitution pattern can shift minimum inhibitory concentration (MIC) values by more than 10-fold and dramatically alter selectivity indices relative to Vero cell cytotoxicity [2]. Consequently, substituting a cheaper or more readily available analog such as Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate (CAS 517870-14-3) or Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS 176593-36-5) in a lead optimization program introduces a structural perturbation that invalidates SAR continuity and may yield misleading biological results [1].

Quantitative Differentiation Evidence: Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate Versus In-Class Analogs


Vendor-to-Vendor Purity and Pricing Comparison Among 5-Aryl Isoxazole-3-Carboxylate Methyl Esters

Among four commercially available 5-(4-substituted-phenyl)isoxazole-3-carboxylate methyl esters from a common supplier, the 4-isopropylphenyl derivative is offered at >97% purity. The 4-fluorophenyl analog (CAS 517870-16-5) is available at 95% purity, while the 4-chlorophenyl analog (CAS 176593-36-5) is listed at 95% . Higher initial purity reduces the need for costly in-house repurification and minimizes the risk of unidentified impurities confounding biological assay results. Price-per-gram data (1 g scale from a single vendor) are: 4-isopropylphenyl (£275.00), 4-methylphenyl (£144.00), 4-fluorophenyl (£156.00), and 4-chlorophenyl (£216.00) . The 4-isopropylphenyl compound commands a premium consistent with its increased molecular complexity and the synthetic effort required for introduction of the branched alkyl substituent, but this premium correlates with a higher guaranteed purity specification .

Medicinal Chemistry Building Blocks Procurement

Physicochemical Differentiation: Lipophilicity, Steric Bulk, and Topological Polar Surface Area

The target compound possesses a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 52.3 Ų . The 4-methylphenyl analog (C₁₂H₁₁NO₃, MW 217.22 g/mol) has a predicted XLogP3 of approximately 2.4–2.6, reflecting a reduction of roughly 0.7–0.9 log units in lipophilicity relative to the 4-isopropylphenyl compound [1]. The 4-fluorophenyl analog (C₁₁H₈FNO₃, XLogP3 ~2.2) and 4-chlorophenyl analog (C₁₁H₈ClNO₃, XLogP3 ~2.8) also exhibit lower lipophilicity. This ~0.5–1.1 log unit increase in XLogP3 conferred by the isopropyl group is predicted to enhance membrane permeability while remaining within the drug-like space (Rule of Five compliance). The TPSA of all four analogs is approximately 52.3 Ų, indicating that the isoxazole-carboxylate core dominates polar surface area and that the 4-substituent primarily modulates lipophilicity without altering hydrogen-bonding capacity .

Drug Design ADME Prediction Physicochemical Profiling

Structural Analogy to Antitubercular Isoxazole-3-Carboxylate SAR: Basis for Prioritization

Published SAR studies on 5-aryl and 5-heteroaryl isoxazole-3-carboxylic acid ester derivatives establish that antitubercular activity against Mycobacterium tuberculosis H37Rv is exquisitely sensitive to the 5-aryl substitution pattern. In the 2013 Vergelli et al. series, MIC values for active compounds ranged from 2.3 to 11.4 µM, with >10-fold potency differences observed across structurally similar 5-aryl variants [1]. The Pieroni et al. 2010 study further demonstrated that certain 5-aryl isoxazole-3-carboxylic acid ethyl esters achieve sub-micromolar Mtb MIC values with no detectable Vero cell cytotoxicity up to 128 µM, yielding selectivity indices (SI = CC₅₀/MIC) exceeding 100 [2]. Although the 4-isopropylphenyl compound was not explicitly tested in these published series, its structural features—specifically the branched alkyl substituent—fall within the favorable SAR space identified for both potency and selectivity. Procuring the 4-isopropylphenyl variant enables direct experimental interrogation of the steric and lipophilic tolerance at the 4-position of the 5-phenyl ring, a key unresolved SAR vector identified in both studies [1][2].

Antitubercular Agents Structure-Activity Relationship Mycobacterium tuberculosis

High-Impact Application Scenarios for Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate


Expanding the 4′-Substituent SAR Matrix in Antitubercular 5-Aryl-Isoxazole-3-Carboxylate Lead Series

This compound directly addresses the gap in published SAR data for the 5-(4-substituted-phenyl)isoxazole-3-carboxylate antitubercular series. The 4-isopropylphenyl substitution samples a steric volume (molar refractivity ~48.5 cm³/mol) and lipophilicity (π ~1.5) not accessible with 4-methyl (MR ~18.2, π 0.56), 4-fluoro (MR ~9.2, π 0.14), or 4-chloro (MR ~21.2, π 0.71) analogs. By testing this compound in M. tuberculosis H37Rv broth microdilution assays alongside Vero cell cytotoxicity counterscreens, researchers can determine whether the increased lipophilicity and steric demand at the 4-position improve MIC values below the 2.3 µM threshold or compromise selectivity. Such data would directly build on the foundational SAR established by Pieroni et al. (2010) and Vergelli et al. (2013) [1]. The >97% commercial purity specification minimizes confounding by impurities, making results directly interpretable and reproducible across laboratories .

Probing Steric and Lipophilic Tolerance in Isoxazole-Based Anti-Inflammatory Lead Optimization

The isoxazole scaffold is a validated core for anti-inflammatory drug discovery, with 4,5-diarylisoxazole-3-carboxylic acid derivatives reported as leukotriene biosynthesis inhibitors targeting 5-lipoxygenase activating protein (FLAP) [1]. The 4-isopropylphenyl substituent introduces a branched alkyl group that may engage hydrophobic sub-pockets within the target protein distinct from those occupied by linear or smaller cyclic substituents. This compound can serve as a probe to map the steric boundary of the lipophilic pocket in FLAP or related arachidonic acid pathway enzymes. Additionally, its methyl ester prodrug form may hydrolyze in vivo to the corresponding carboxylic acid (CAS 33282-10-9), enabling assessment of ester vs. acid bioactivity and pharmacokinetic differences within the same pharmacophore . The molecular weight of 245.27 g/mol and favorable TPSA of 52.3 Ų place this compound well within oral drug-like chemical space, making it suitable for both in vitro screening and preliminary in vivo PK studies .

One-Pot Scalable Synthesis Process Development Using Branched Aryl Isoxazole Substrates

The recently published one-pot method for synthesizing 5-substituted isoxazole-3-carboxylic acid methyl esters (Jin et al., 2024) uses methanol as a single solvent, sodium methoxide as a mild base, and avoids hazardous reagents such as butyllithium or sodium hydride [1]. The method achieves >95% purity via direct crystallization without chromatographic purification, making it suitable for industrial scale-up. The target compound, as a 5-aryl-substituted methyl isoxazole-3-carboxylate, is structurally compatible with this synthetic route, where 4-isopropylacetophenone serves as the starting ketone for Claisen condensation with dimethyl oxalate, followed by oxime formation and cyclization. Procuring this compound from commercial sources provides a reference standard for validating in-house synthetic batches, while the published one-pot methodology itself enables cost-effective, scalable preparation of multi-gram quantities once the compound's biological value is confirmed [1]. The process avoids high-cost solvents such as THF and reduces production costs, making this compound class attractive for larger-scale medicinal chemistry campaigns [1].

Quote Request

Request a Quote for Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.